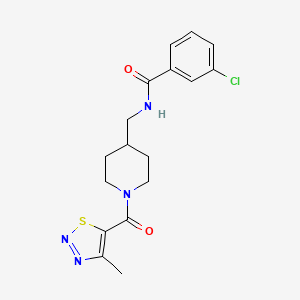

3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide

Description

3-Chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a 3-chloro group. The molecule incorporates a piperidine ring linked to a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, which introduces unique electronic and steric properties. Structural analysis tools like SHELXL and WinGX (used for crystallographic refinement and visualization) would be critical for elucidating its 3D conformation and intermolecular interactions .

Properties

IUPAC Name |

3-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-11-15(25-21-20-11)17(24)22-7-5-12(6-8-22)10-19-16(23)13-3-2-4-14(18)9-13/h2-4,9,12H,5-8,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNUSKLGGBTDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

- Formation of the Thiadiazole Ring : The precursor 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is reacted with chloroacetyl chloride to form the corresponding acyl chloride.

- Piperidine Reaction : This acyl chloride is then reacted with piperidine derivatives to yield the desired benzamide structure through nucleophilic substitution.

- Chlorination : The introduction of the chlorine atom at the meta position on the benzene ring can be achieved via electrophilic aromatic substitution.

Biological Activity

The biological activity of 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide has been evaluated primarily in terms of its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

These results indicate that modifications in the piperidine and thiadiazole moieties can enhance anticancer activity significantly .

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) lead to programmed cell death.

- Cell Cycle Arrest : Treatment with these compounds has been shown to cause cell cycle arrest in specific phases, particularly S and G2/M phases, thereby inhibiting cancer cell proliferation .

Case Studies

A series of case studies have highlighted the efficacy of related compounds in preclinical models:

- Study on MCF-7 Cells : A derivative similar to 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide was tested against MCF-7 cells and demonstrated a significant reduction in viability at concentrations as low as 5.36 µg/mL.

- HepG2 Cell Studies : Another derivative exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity and suggesting a promising therapeutic avenue for liver cancer treatment .

Scientific Research Applications

Agricultural Applications

1. Herbicidal Activity:

Research indicates that derivatives of thiadiazoles, including TDL, exhibit herbicidal properties. The compound has been developed to control rice blast disease effectively without direct toxicity to the rice plants themselves. This characteristic makes it a valuable asset in integrated pest management strategies aimed at sustainable agriculture .

2. Growth Regulation:

TDL has been shown to possess growth-regulating effects on various plant species. Its application can enhance crop yield and resilience against environmental stressors, thereby improving agricultural productivity .

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. The incorporation of the piperidine ring enhances the lipophilicity and bioavailability of the compound, contributing to increased cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Properties:

Compounds similar to TDL have demonstrated antimicrobial activity against various pathogens. The electron-withdrawing nature of the chloro group and the thiadiazole moiety contribute to this bioactivity, making it a candidate for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the thiadiazole ring through cyclization reactions.

- Nucleophilic substitution to introduce the piperidine moiety.

- Final acylation to achieve the desired benzamide structure.

The structure-activity relationship studies indicate that modifications in the piperidine or thiadiazole components significantly influence the biological activity of the resulting compounds .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with modifications on the piperidine ring and aromatic substituents. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Observations

The 4-methyl-1,2,3-thiadiazole group introduces sulfur and nitrogen heteroatoms, which could engage in hydrogen bonding or π-stacking interactions absent in simpler benzamides.

Piperidine Modifications: Unlike the cyclohexyl-dimethylamine group in 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, the thiadiazole-carbonyl-piperidine in the target compound may reduce basicity, altering receptor binding profiles.

Pharmacological Implications: Thiadiazoles are known for antimicrobial and antitumor activities, but the lack of specific data for this compound limits direct conclusions . Compounds like N-phenylpropanamide derivatives suggest that piperidine-linked amides are explored for CNS targets, though structural nuances dictate specificity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Step 2 : Introduce the piperidinylmethyl group through a nucleophilic substitution reaction using 4-(aminomethyl)piperidine and a carbonyl chloride intermediate .

- Step 3 : Perform amidation with 3-chlorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) .

- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole ring and LC-MS to verify molecular weight. FT-IR can validate amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction yields for the coupling of the thiadiazole and piperidine moieties?

- Approach :

- Screen solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) to minimize side reactions .

- Use microwave-assisted synthesis to reduce reaction time and improve purity, as demonstrated for analogous triazole-thiadiazole systems .

- Monitor reaction progress via TLC or HPLC to identify optimal stoichiometry and temperature .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Recommended Methods :

- X-ray crystallography to resolve conformational details of the piperidine-thiadiazole junction (see similar benzamide derivatives in ).

- 2D NMR (COSY, HSQC) to assign proton-proton coupling and confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How does the 4-methyl-1,2,3-thiadiazole moiety influence enzymatic targeting, and what assays validate its mechanism of action?

- Hypothesis : The thiadiazole ring may inhibit bacterial phosphopantetheinyl transferases (PPTases), analogous to trifluoromethylpyridine derivatives .

- Experimental Design :

- Enzyme Inhibition Assays : Use in vitro PPTase activity assays with radiolabeled CoA to measure IC₅₀ values .

- Molecular Docking : Model interactions between the thiadiazole core and PPTase active sites (e.g., using AutoDock Vina) .

- Data Interpretation : Compare inhibition kinetics with known PPTase inhibitors (e.g., SB-253514) to assess competitive vs. non-competitive binding .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Case Study : If in vitro antibacterial activity (MIC = 2 µg/mL) fails to translate in vivo:

- Metabolic Stability : Test hepatic microsomal degradation to identify rapid clearance pathways .

- Solubility Optimization : Modify the benzamide group with polar substituents (e.g., -OH, -SO₃H) to enhance bioavailability .

- PK/PD Modeling : Use compartmental models to correlate plasma concentrations with efficacy .

Q. How can computational methods predict off-target interactions of the piperidinylmethyl group?

- Workflow :

- Perform pharmacophore screening against databases like ChEMBL to identify potential kinase or GPCR targets .

- Validate predictions via SPR (Surface Plasmon Resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.